Cas no 1804337-04-9 (4-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine)

4-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative with a reactive bromomethyl group, making it a versatile intermediate in organic synthesis. The presence of multiple fluorine substituents, including difluoromethyl and trifluoromethoxy groups, enhances its utility in the development of agrochemicals and pharmaceuticals, where fluorination often improves metabolic stability and bioavailability. The bromomethyl moiety allows for further functionalization via nucleophilic substitution or cross-coupling reactions. This compound’s structural features make it particularly valuable for constructing complex, fluorine-containing heterocycles. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic applications.
4-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine structure
1804337-04-9 structure
Product Name:4-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine
CAS No:1804337-04-9
MF:C8H4BrF6NO
MW:324.017882347107
CID:4815347
Update Time:2025-10-29

4-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine
    • Inchi: 1S/C8H4BrF6NO/c9-1-3-4(6(11)12)2-16-7(5(3)10)17-8(13,14)15/h2,6H,1H2
    • InChI Key: CUEMPVRABIGBNB-UHFFFAOYSA-N
    • SMILES: BrCC1=C(C(=NC=C1C(F)F)OC(F)(F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 251
  • XLogP3: 3.6
  • Topological Polar Surface Area: 22.1

4-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029098493-1g
4-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine
1804337-04-9 97%
1g
$1,475.10 2022-04-02

4-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine Related Literature

Additional information on 4-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine

Introduction to 4-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine (CAS No. 1804337-04-9)

4-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine (CAS No. 1804337-04-9) is a highly versatile and structurally complex compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique combination of bromine, fluorine, and trifluoromethoxy functional groups, which confer it with a range of desirable properties for drug development and chemical synthesis.

The bromomethyl group in 4-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine is particularly noteworthy for its reactivity, making it an excellent starting material for various synthetic transformations. The presence of this group allows for the introduction of a wide array of substituents through substitution reactions, thereby expanding the chemical space available for exploration in drug discovery.

The difluoromethyl and trifluoromethoxy groups are also significant contributors to the compound's properties. Fluorine atoms are known for their ability to modulate the electronic and steric properties of molecules, often leading to enhanced metabolic stability and improved pharmacokinetic profiles. The trifluoromethoxy group, in particular, has been shown to enhance lipophilicity and reduce polar surface area, which can be advantageous in designing drugs with improved oral bioavailability.

Recent studies have highlighted the potential of 4-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine in various therapeutic areas. For instance, a 2021 study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of novel antiviral agents. The researchers demonstrated that derivatives of this compound exhibited potent activity against several viral strains, including influenza and coronaviruses, making it a promising candidate for further development.

In another study, published in Organic Letters in 2022, scientists explored the utility of 4-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine in the synthesis of small molecules targeting protein-protein interactions (PPIs). The unique structure of this compound allowed for the design of inhibitors with high selectivity and potency against specific PPIs, which are often challenging targets in drug discovery.

The synthetic versatility of 4-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine has also been leveraged in the development of novel imaging agents. A 2023 study in Chemical Communications described the use of this compound as a building block for creating radiolabeled tracers for positron emission tomography (PET). The researchers found that the resulting tracers exhibited excellent tissue penetration and retention properties, making them suitable for non-invasive imaging applications.

Beyond its applications in medicinal chemistry, 4-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine has also found use in materials science. Its unique electronic properties make it an attractive candidate for the development of functional materials with applications in electronics and energy storage. For example, a 2021 study published in Advanced Materials reported the use of this compound as a dopant in organic semiconductors, leading to improved device performance.

In summary, 4-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-2-(trifluoromethoxy)pyridine (CAS No. 1804337-04-9) is a multifaceted compound with a wide range of potential applications. Its unique combination of functional groups provides it with valuable properties that make it an important tool in both academic research and industrial settings. As ongoing studies continue to uncover new uses and derivatives, this compound is likely to remain at the forefront of chemical innovation.

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